4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide
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Overview
Description
4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further connected to a phthalimide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide typically involves the following steps:
Formation of the Phthalimide Moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.
Sulfonation of Benzene: The benzene ring can be sulfonated using sulfuric acid or chlorosulfonic acid to introduce the sulfonamide group.
Coupling Reaction: The phthalimide and sulfonated benzene intermediates are then coupled under appropriate conditions, often using a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the prop-2-en-1-yl group may yield epoxides, while reduction of the sulfonamide group may produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, sulfonamide derivatives are often studied for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
Medicinally, compounds with sulfonamide groups are known for their antibacterial properties. This compound may be investigated for similar therapeutic applications.
Industry
Industrially, such compounds can be used in the development of new materials, including polymers and resins, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid (PABA), which is essential for bacterial growth, thereby inhibiting bacterial enzymes.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide compound with well-known antibacterial properties.
Phthalimide: The core structure of the compound, used in various organic synthesis applications.
N-allylbenzene sulfonamide: A related compound with similar functional groups but different structural arrangement.
Uniqueness
What sets 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide apart is the combination of the phthalimide and sulfonamide groups, which may confer unique chemical reactivity and biological activity.
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-prop-2-enylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-11-18-24(22,23)13-9-7-12(8-10-13)19-16(20)14-5-3-4-6-15(14)17(19)21/h2-10,18H,1,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFDPDIMMGTTPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20367309 |
Source
|
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5648-44-2 |
Source
|
Record name | 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(prop-2-en-1-yl)benzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20367309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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